1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one
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Overview
Description
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and two methyl groups attached to a phenyl ring, along with a butanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-6-hydroxy-2,4-dimethylbenzene and butanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the context of its use.
Comparison with Similar Compounds
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one and 1-(3-Chloro-4-hydroxyphenyl)propan-1-one share structural similarities but differ in their functional groups and chain lengths.
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-4-5-9(14)11-8(3)12(13)7(2)6-10(11)15/h6,15H,4-5H2,1-3H3 |
InChI Key |
PPVNJFNJYGXBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1C)Cl)C)O |
Origin of Product |
United States |
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